Product packaging for 5-Bromo-4-fluoro-benzofuran-3-one(Cat. No.:)

5-Bromo-4-fluoro-benzofuran-3-one

Cat. No.: B13905081
M. Wt: 231.02 g/mol
InChI Key: DYFCSJIXMIOYHX-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-benzofuran-3-one is a chemically synthesized benzofuran derivative of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is extensively studied because it is a fundamental structural unit found in a variety of biologically active natural and synthetic compounds . This particular compound features bromo and fluoro substituents, which are halogens known to enhance biological activity. Research indicates that the incorporation of halogens like bromine and fluorine into the benzofuran core can significantly increase a compound's anticancer potency, likely due to the ability of halogens to form "halogen bonds" with biological targets, thereby improving binding affinity . Benzofuran derivatives demonstrate a broad spectrum of pharmacological activities, with strong research focus on their potential as antimicrobial and anticancer agents . Some benzofuran analogues have been designed as inhibitors for specific targets, such as Mycobacterium tuberculosis DNA gyrase B and protein tyrosine phosphatase B, indicating their value in developing novel anti-tuberculosis therapeutics . In oncology research, halogenated benzofuran derivatives have shown promising cytotoxic activity against various human cancer cell lines, including leukemia, and lung cancer models, often by inducing apoptosis and inhibiting key signaling pathways . As a key intermediate, this compound provides researchers with a versatile building block for the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the development of new therapeutic candidates . This product is intended for research and development applications only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrFO2 B13905081 5-Bromo-4-fluoro-benzofuran-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrFO2

Molecular Weight

231.02 g/mol

IUPAC Name

5-bromo-4-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H4BrFO2/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2H,3H2

InChI Key

DYFCSJIXMIOYHX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2F)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 4 Fluoro Benzofuran 3 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For 5-Bromo-4-fluoro-benzofuran-3-one, the primary disconnections involve breaking the bonds of the heterocyclic ring and the carbon-halogen bonds.

A key strategy involves the disconnection of the C-O and C-C bonds of the furanone ring. This leads back to a substituted phenol (B47542) precursor. oregonstate.edu The analysis suggests that a 2-halophenol derivative would be a logical starting point, with subsequent steps introducing the remaining functionalities. Another critical disconnection is the carbon-bromine and carbon-fluorine bonds, which can be introduced at various stages of the synthesis through specific halogenation reactions. researchgate.net Functional group interconversion (FGI) is another vital tool, where one functional group is transformed into another to facilitate a desired reaction. For instance, a nitro group can be a precursor to an amino group, which can then be diazotized and substituted. youtube.comyoutube.com

Classical Synthetic Approaches to the Benzofuranone Core

The construction of the benzofuranone scaffold is a well-established area of organic synthesis, with several classical methods at the disposal of chemists.

Cyclization Reactions for Ring Formation

The formation of the furanone ring is typically achieved through intramolecular cyclization reactions. A common approach is the acid-catalyzed cyclization of a phenoxyacetic acid derivative. wuxiapptec.com In this method, a substituted phenol is first alkylated with a haloacetic acid ester, and the resulting phenoxyacetate (B1228835) is then treated with a strong acid, such as polyphosphoric acid (PPA), to induce ring closure. wuxiapptec.com The regioselectivity of this cyclization can be influenced by the substitution pattern on the aromatic ring. oregonstate.edu

Another classical method involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation to yield the desired benzofuranone. While effective, this method can sometimes suffer from low yields and the formation of side products.

Functional Group Interconversions on the Benzofuranone Scaffold

Once the benzofuranone core is assembled, functional group interconversions can be employed to introduce or modify substituents. For example, a pre-existing substituent on the aromatic ring can be converted to another functional group. ub.edu Nitration, followed by reduction to an amine, opens up a wide range of subsequent transformations, including diazotization and Sandmeyer-type reactions to introduce halogens or other groups.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of complex molecules like this compound.

Halogenation and Fluorination Methodologies

The introduction of bromine and fluorine atoms onto the benzofuranone scaffold requires specific and often regioselective halogenation techniques.

Bromination: Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or a Lewis acid can be used to selectively brominate the desired position. youtube.com The position of bromination is directed by the existing substituents on the benzofuranone ring.

Fluorination: The introduction of a fluorine atom is often more challenging due to the high reactivity of elemental fluorine. youtube.comyoutube.com Modern fluorinating agents, such as Selectfluor® (F-TEDA-BF4), provide a safer and more selective alternative for electrophilic fluorination. youtube.com Nucleophilic fluorination, using reagents like potassium fluoride (B91410) on a suitably activated precursor, is another viable strategy.

A tandem SNAr-cyclocondensation strategy has been developed for the synthesis of fluorinated 3-aminobenzofurans, which could potentially be adapted. nih.gov

Catalytic Approaches in Synthesis (e.g., Transition Metal Catalysis)

Transition metal catalysis has revolutionized organic synthesis, offering mild and efficient routes to complex molecules.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which can be employed to build the carbon framework of the benzofuranone precursor. nih.govrsc.org For instance, a palladium-catalyzed coupling of a boronic acid with a dihalogenated phenol derivative could be a key step in assembling the core structure. nih.gov Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct functionalization of the benzofuranone scaffold. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are often used in Ullmann-type reactions for the formation of C-O bonds in the cyclization step. nih.gov They can also be involved in halogenation reactions. nih.gov

Other Transition Metals: Rhodium and ruthenium catalysts have also been employed in the synthesis of benzofuran (B130515) and dihydrobenzofuran derivatives, showcasing the versatility of transition metal catalysis in this area. rsc.orgnih.govorganic-chemistry.org

Reaction Type Catalyst/Reagent Purpose Reference
CyclizationPolyphosphoric Acid (PPA)Formation of the furanone ring wuxiapptec.com
BrominationN-Bromosuccinimide (NBS)Introduction of bromine youtube.com
FluorinationSelectfluor®Introduction of fluorine youtube.com
Cross-CouplingPalladium CatalystCarbon-carbon bond formation nih.gov
C-O Bond FormationCopper CatalystCyclization nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for any successful synthesis, aiming to maximize yield and minimize side products. For the synthesis of benzofuran-3-ones, several factors can be tuned.

In a microwave-assisted synthesis of benzofuran-3(2H)-ones, parameters such as temperature, reaction time, and the choice of base and solvent were systematically varied to improve the yield. researchgate.net For instance, different inorganic bases like potassium carbonate, cesium carbonate, and potassium phosphate (B84403) were tested, with the choice significantly impacting the reaction outcome. royalsocietypublishing.orgresearchgate.net

The solvent can also play a critical role. In the transformation of 2,3-dihydrobenzofurans, the use of a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF3)2CHOH) in the presence of p-toluenesulfonic acid was found to selectively produce 3-formylbenzofurans, whereas other conditions yielded 3-acylbenzofurans. nih.gov Lewis acids and protic acids can also be used in combination to enhance the rate of benzofuranone production. oregonstate.edu

Table 1: Example of Reaction Condition Optimization for Benzofuranone Synthesis

EntryReactantCatalystSolventTemperature (°C)Yield (%)Reference
12,3-dihydrobenzofuran derivativeK2CO3THFRoom Temp.97 nih.gov
22,3-dihydrobenzofuran derivativep-TsOH(CF3)2CHOHRoom Temp.98 (of 3-formyl derivative) nih.gov
3Benzoate SubstrateK3PO4CH3OH/DMF15043 researchgate.net
4Benzoate SubstrateCs2CO3CH3OH/DMF15037 researchgate.net

This table is illustrative and based on data for analogous structures, not the specific target compound.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles can be theoretically applied to the synthesis of this compound.

Solvent-Free and Aqueous Media Syntheses

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. While many of the foundational methods for benzofuran synthesis employ organic solvents, there is a growing interest in alternative reaction media. nih.gov

Electrochemical methods offer a promising green alternative, allowing for the synthesis of benzofuran derivatives in an aqueous phosphate buffer solution without the need for a catalyst or toxic solvents. jbiochemtech.com Microwave-assisted organic synthesis (MAOS) can also contribute to greener processes by reducing reaction times and often allowing for the use of less solvent. researchgate.net The development of solvent-free reaction conditions, for example through mechanochemical methods (grinding), is another avenue for making the synthesis more environmentally benign. researchgate.net

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.govjk-sci.com Reactions with high atom economy, such as addition and cycloaddition reactions, are considered greener as they generate less waste. nih.gov

In the context of synthesizing this compound, a synthetic route that proceeds via a cascade or domino reaction would be highly desirable from an atom economy perspective. acs.org Such reactions combine multiple transformations in a single step without the need to isolate intermediates, thereby reducing solvent usage and waste generation. For example, a one-pot synthesis of 2-arylbenzofurans has been reported via a tandem reaction, which could be conceptually adapted. nih.gov The choice of catalysts is also crucial; using catalytic amounts of reagents is inherently more atom-economical than using stoichiometric amounts. jk-sci.comorganic-chemistry.org

Chemical Reactivity and Transformation Pathways of 5 Bromo 4 Fluoro Benzofuran 3 One

Reactions Involving the Bromo Moiety

The bromine atom at the 5-position of the benzofuranone ring is a key handle for introducing molecular diversity. Its reactivity is primarily centered around nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides can be challenging, the electron-withdrawing nature of the ketone in the benzofuranone ring system may facilitate such reactions with potent nucleophiles. The substitution of the bromo group is generally more favorable than that of the fluoro group in SNAr reactions under typical conditions.

Common nucleophiles that could potentially displace the bromide include alkoxides, thiolates, and amines. The reaction conditions would likely require elevated temperatures and a polar aprotic solvent to proceed efficiently.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExamplePotential Product
AlkoxideSodium methoxide (B1231860) (NaOMe)5-Methoxy-4-fluoro-benzofuran-3-one
ThiolateSodium thiophenoxide (NaSPh)5-(Phenylthio)-4-fluoro-benzofuran-3-one
AminePyrrolidine5-(Pyrrolidin-1-yl)-4-fluoro-benzofuran-3-one

Cross-Coupling Reactions and Derivative Synthesis

The carbon-bromine bond is a versatile functionality for participating in a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Notable examples of such transformations include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies would allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, at the 5-position of the benzofuranone core.

Table 2: Potential Cross-Coupling Reactions of 5-Bromo-4-fluoro-benzofuran-3-one

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Resulting Bond
Suzuki CouplingArylboronic acidPd(PPh3)4 / BaseC-C (Aryl)
Heck CouplingAlkenePd(OAc)2 / PPh3 / BaseC-C (Vinyl)
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2 / CuI / BaseC-C (Alkynyl)
Buchwald-Hartwig AminationAminePd2(dba)3 / BINAP / BaseC-N

Reactions Involving the Fluoro Moiety

The fluorine atom at the 4-position is generally less reactive towards displacement than the bromine atom under standard nucleophilic substitution conditions due to the high strength of the carbon-fluorine bond.

Activation and Transformations of the Fluorine Atom (If Applicable)

Activation of the C-F bond for substitution is a challenging but evolving area of research. In specific contexts, such as in the presence of certain transition metal complexes or under harsh reaction conditions, the fluorine atom could potentially be replaced. However, for a compound like this compound, selective reaction at the C-Br bond would be the overwhelmingly favored pathway. Directed ortho-metalation, where a directing group facilitates the removal of a proton and subsequent functionalization, could be a hypothetical strategy to influence reactivity near the fluorine atom, though the ketone functionality complicates this approach.

Reactivity of the Benzofuranone Ring System

The aromatic portion of the benzofuranone ring can also participate in chemical transformations, although its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (If Applicable)

Electrophilic aromatic substitution (EAS) on the benzofuranone ring is expected to be disfavored due to the deactivating nature of the bromo, fluoro, and ketone functionalities. These groups withdraw electron density from the aromatic ring, making it less susceptible to attack by electrophiles. Any potential EAS reaction would likely require forcing conditions and would be expected to proceed with low regioselectivity, with potential sites of substitution being the 6- and 7-positions. The directing effects of the existing substituents would need to be carefully considered to predict the major product.

Reactions at the Carbonyl Group

The carbonyl group in this compound is a primary site for nucleophilic attack. A variety of nucleophiles can be expected to react at this position, leading to the formation of a tetrahedral intermediate which can then undergo further transformations.

Nucleophilic Addition Reactions:

Grignard Reactions: Organomagnesium halides (Grignard reagents) are anticipated to add to the carbonyl group, yielding tertiary alcohols upon acidic workup. The reaction with a Grignard reagent, such as methylmagnesium bromide, would likely result in the formation of 5-bromo-4-fluoro-3-methyl-2,3-dihydrobenzofuran-3-ol. The success of this reaction would depend on the careful control of reaction conditions to avoid potential side reactions, such as enolization or reaction with the aryl bromide.

Wittig Reaction: The Wittig reaction, involving the use of a phosphonium (B103445) ylide, provides a classical method for converting ketones into alkenes. masterorganicchemistry.com It is plausible that this compound could react with a stabilized or semi-stabilized ylide, such as (triphenylphosphoranylidene)ethylester, to yield the corresponding exocyclic alkene, ethyl 2-(5-bromo-4-fluoro-benzofuran-3-ylidene)acetate. The stereoselectivity of such a reaction would be dependent on the nature of the ylide and the reaction conditions. organic-chemistry.org

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be expected to reduce the ketone to 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, though they might also lead to the reduction of other functional groups if not used selectively.

Table 1: Predicted Products of Carbonyl Group Reactions

ReagentPredicted ProductReaction Type
Methylmagnesium bromide5-Bromo-4-fluoro-3-methyl-2,3-dihydrobenzofuran-3-olGrignard Reaction
(Triphenylphosphoranylidene)ethylesterEthyl 2-(5-bromo-4-fluoro-benzofuran-3-ylidene)acetateWittig Reaction
Sodium borohydride5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-olReduction

Ring-Opening and Rearrangement Reactions

The strained furanone ring in this compound makes it susceptible to ring-opening and rearrangement reactions, particularly under acidic or basic conditions.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the ether oxygen can be protonated, which facilitates the cleavage of the C-O bond. masterorganicchemistry.com This could lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile. For instance, treatment with a strong acid in the presence of water could potentially lead to the formation of a substituted 2-hydroxyphenacyl halide derivative.

Base-Catalyzed Rearrangements: Strong bases can induce a variety of rearrangements in cyclic ketones. One potential pathway for this compound could be a Favorskii-type rearrangement, although this typically requires an enolizable α-halo ketone. A more likely scenario under basic conditions would be hydrolysis of the ester-like linkage, leading to the opening of the furanone ring to form a substituted 2-carboxyphenoxide derivative upon prolonged exposure.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. It is conceivable that this reaction could lead to the formation of a six-membered lactone, although the specific product would depend on the relative migratory abilities of the aryl and methylene (B1212753) groups.

Table 2: Potential Ring-Opening and Rearrangement Products

ConditionsPotential Product TypeReaction Type
Strong Acid (e.g., H₂SO₄) / H₂OSubstituted 2-hydroxyphenacyl halideAcid-Catalyzed Ring Opening
Strong Base (e.g., NaOH) / HeatSubstituted 2-carboxyphenoxideBase-Catalyzed Hydrolysis
Peroxyacid (e.g., m-CPBA)Six-membered lactoneBaeyer-Villiger Oxidation

Mechanistic Studies of Key Transformations

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for understanding the pathways of the transformations of this compound.

Spectroscopic Identification: In reactions involving nucleophilic addition to the carbonyl group, the formation of a tetrahedral intermediate is a key step. This intermediate could potentially be observed using low-temperature spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy. For example, in a Grignard reaction, the magnesium alkoxide intermediate formed prior to acidic workup could be characterized.

Trapping Experiments: In ring-opening reactions, the formation of reactive intermediates like carbocations or carbanions can be inferred through trapping experiments. For instance, in an acid-catalyzed ring-opening, the addition of a potent nucleophile could lead to the isolation of a trapped product, providing evidence for the proposed intermediate.

Kinetic Studies of Reaction Pathways

Kinetic studies would provide quantitative data on the rates of reaction and help to elucidate the factors influencing the reactivity of this compound.

Rate-Determining Step: For nucleophilic addition reactions at the carbonyl group, the rate-determining step is typically the attack of the nucleophile on the carbonyl carbon. The rate of this step would be influenced by the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon, which is in turn affected by the electronic effects of the bromo and fluoro substituents on the aromatic ring.

Substituent Effects: The electron-withdrawing nature of the bromine and fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack compared to an unsubstituted benzofuran-3-one. Kinetic studies comparing the reaction rates of a series of substituted benzofuran-3-ones would allow for a quantitative assessment of these substituent effects. A Hammett analysis could be employed to correlate the reaction rates with the electronic properties of the substituents.

Theoretical and Computational Investigations of 5 Bromo 4 Fluoro Benzofuran 3 One

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of benzofuranone derivatives is fundamental to understanding their reactivity and physical properties. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the distribution of electrons within the molecule and to determine the energies and shapes of molecular orbitals. researchgate.net

For a molecule like 5-Bromo-4-fluoro-benzofuran-3-one, the electronic structure is significantly influenced by the fused ring system and the presence of electron-withdrawing halogen substituents (bromine and fluorine). The benzofuranone core itself possesses a planar structure, and the oxygen and carbon atoms of the substituents, such as hydroxyl and acetyl groups in related compounds, tend to be nearly coplanar with this aromatic ring system. researchgate.net This planarity facilitates π-electron delocalization across the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In related benzofuranone systems, the HOMO is typically a π-orbital distributed over the benzofuran (B130515) ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and chemical reactivity.

The introduction of bromine and fluorine atoms at the 5- and 4-positions, respectively, would be expected to lower the energies of both the HOMO and LUMO due to their inductive electron-withdrawing effects. The substitution of a N-phenyl ring of a benzofuran with a halogen is considered beneficial in some contexts due to their hydrophobic and electron-donating nature, which can enhance certain biological properties. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis of benzofuranone derivatives reveals the molecule's preferred three-dimensional structures and the energy barriers between different conformations. For substituted benzofuranones, rotation around single bonds, such as those connecting substituents to the main ring, can lead to various conformers with different energies. researchgate.net

In a study of khellinone (B1209502) and visnaginone, which are structurally related to benzofuranones, Density Functional Theory (DFT) methods were used to explore the energy surface for internal rotation. researchgate.net This analysis identified multiple stable conformers resulting from the rotation of methoxy (B1213986) groups. The most stable conformation in the gas phase was found to be consistent with the molecule's stereochemistry in the solid state. researchgate.net

For this compound, the primary conformational flexibility would likely be associated with any non-ring substituents, if present. The benzofuranone core itself is rigid and planar. researchgate.net The energy landscape would depict the relative energies of different rotational isomers, with the global minimum corresponding to the most stable conformation. The energy of intramolecular interactions, such as hydrogen bonds in related molecules, can be significant, on the order of 18 kcal/mol as calculated by DFT. researchgate.net

Quantum Mechanical Calculations for Ground and Excited States

Quantum mechanical calculations are essential for understanding the behavior of molecules in both their ground and excited electronic states. These calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic transition energies.

For the ground state of benzofuranone derivatives, methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*) can provide accurate geometries and vibrational spectra. A complete and reliable assignment of the bands in the IR and Raman spectra of related compounds has been performed using such methods. researchgate.net

Excited state calculations, often performed using Time-Dependent DFT (TD-DFT), provide insights into the molecule's photophysical properties, such as its UV-Vis absorption spectrum. These calculations can help identify the nature of electronic transitions, for instance, whether they are π-π* or n-π* transitions, and predict their energies and intensities.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For benzofuranone derivatives, this can involve modeling various reactions such as electrophilic substitution, nucleophilic attack, or cyclization reactions. organic-chemistry.orgmdpi.com

For instance, the formation of brominated products from the chlorination of benzophenone-4 in the presence of bromide ions has been studied, with proposed pathways involving electrophilic substitution. nih.gov Similarly, the kinetics of bromination of 2-acetyl benzofuran have been investigated, indicating a first-order dependence on the substrate. jocpr.com

Computational studies can map out the entire reaction coordinate, from reactants to products, through the transition state. This allows for a detailed understanding of the factors that control the reaction's feasibility and selectivity. For example, experimental and computational studies have supported a mechanism for the synthesis of benzofurans involving the activation of an alkyne by a Lewis acid, followed by nucleophilic addition and protodemetalation. mdpi.com

Molecular Modeling Approaches for Structural Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. These methods are invaluable for understanding the three-dimensional arrangement of atoms and for predicting how a molecule will interact with other molecules.

For benzofuranone derivatives, molecular modeling and docking studies have been used to determine the binding mode of these compounds to biological targets, such as enzymes. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which correlate the 3D properties of molecules with their biological activity. nih.gov

In a study on benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as GSK-3β inhibitors, molecular modeling suggested a binding mode that was consistent with preliminary X-ray crystallography results. nih.gov Such models can be used to estimate the inhibitory potency of new compounds. nih.gov

Advanced Studies and Emerging Directions in 5 Bromo 4 Fluoro Benzofuran 3 One Research

Development of Novel Synthetic Methodologies for Analogs

The synthesis of benzofuranone scaffolds is a well-established area of organic chemistry, yet the pursuit of more efficient, selective, and sustainable methods continues to drive research. For analogs of 5-Bromo-4-fluoro-benzofuran-3-one, future synthetic strategies are likely to focus on late-stage functionalization and diversification, allowing for the rapid generation of a library of related compounds for screening and application studies.

Key areas for the development of novel synthetic methodologies include:

Palladium-Catalyzed Cross-Coupling Reactions: Building upon existing methods for benzofuranone synthesis, the development of specialized palladium-catalyzed cross-coupling reactions will be crucial. organic-chemistry.org These could involve the selective coupling at the C-5 bromine position to introduce a variety of substituents, including alkyl, aryl, and heteroaryl groups. The challenge will be to achieve high selectivity in the presence of the C-4 fluorine atom.

C-H Activation/Functionalization: A more atom-economical approach would involve the direct C-H activation of the benzofuranone core. Research into transition-metal-catalyzed C-H functionalization at specific positions of the aromatic ring would enable the introduction of new functional groups without the need for pre-installed handles like halogens.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This methodology could be applied to the synthesis of complex analogs of this compound, potentially allowing for novel transformations that are not accessible through traditional thermal methods.

Organocatalysis: The development of enantioselective organocatalytic methods for the synthesis of chiral benzofuranone analogs is a significant area of interest. This would be particularly relevant for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Palladium-Catalyzed Cross-CouplingHigh functional group tolerance, well-established reactivity.Potential for side reactions, catalyst poisoning.
C-H Activation/FunctionalizationHigh atom economy, reduced number of synthetic steps.Control of regioselectivity, harsh reaction conditions may be required.
Photoredox CatalysisMild reaction conditions, access to unique reactive intermediates.Substrate scope can be limited, potential for side reactions from radical species.
OrganocatalysisMetal-free, potential for high enantioselectivity.Catalyst loading can be high, may have limited substrate scope.

Integration of Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. For the synthesis of this compound and its analogs, these technologies hold significant promise.

Flow Chemistry: The synthesis of benzofuranone derivatives has been successfully demonstrated using continuous-flow systems. nih.gov For instance, the sequential continuous-flow synthesis of 3-aryl benzofuranones has been achieved using a heterogeneous catalyst, which can be recovered and reused. nih.gov This approach could be adapted for the synthesis of this compound, potentially allowing for a more efficient and sustainable process. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch processes.

Automated Synthesis Platforms: The integration of robotic systems with chemical reactors allows for the automated synthesis of compound libraries. nih.gov An automated platform could be programmed to perform a series of reactions to generate a diverse set of analogs of this compound. This high-throughput synthesis capability is invaluable for drug discovery and materials science research, enabling the rapid screening of a large number of compounds for desired properties. The use of fluorous-tag assisted purification in automated solution-phase synthesis has been shown to be an effective strategy for the purification of complex molecules. nih.gov

The benefits of integrating these technologies are summarized in the following table:

TechnologyKey Benefits
Flow ChemistryEnhanced safety, improved heat and mass transfer, easier scalability, potential for in-line purification. nih.gov
Automated Synthesis PlatformsHigh-throughput synthesis of compound libraries, increased reproducibility, reduced manual labor. nih.gov

Exploration of Supramolecular Interactions Involving the Compound

The presence of halogen atoms and a carbonyl group in this compound makes it an excellent candidate for participating in a range of supramolecular interactions. The study of these non-covalent interactions is crucial for understanding the solid-state properties of the compound and for designing novel materials.

Halogen Bonding: Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. nih.gov Both the bromine and fluorine atoms in this compound can potentially act as halogen bond donors, while the carbonyl oxygen can act as a halogen bond acceptor. nih.gov The strength and directionality of these interactions can be tuned by changing the chemical environment. nih.gov The interplay of C-Br···O and C-F···O halogen bonds could lead to the formation of well-defined supramolecular architectures in the solid state, such as chains, sheets, or three-dimensional networks. nih.gov

Other Non-Covalent Interactions: In addition to halogen bonding, other non-covalent interactions such as hydrogen bonding (if appropriate functional groups are introduced in analogs), π-π stacking, and dipole-dipole interactions can also play a significant role in the self-assembly of these molecules. The synergistic effect of these interactions can lead to the formation of complex and functional supramolecular materials.

The potential supramolecular interactions involving this compound are outlined below:

Interaction TypePotential DonorPotential AcceptorSignificance
Halogen BondingC-Br, C-FCarbonyl OxygenControl of crystal packing, design of functional materials. nih.gov
π-π StackingBenzofuranone ringBenzofuranone ringInfluence on electronic properties, formation of columnar structures.
Dipole-Dipole InteractionsC=O, C-F, C-Br bondsC=O, C-F, C-Br bondsContribution to the overall stability of the crystal lattice.

Future Prospects in Fundamental Chemical Research on Halogenated Benzofuranones

The field of halogenated benzofuranones, including this compound, is ripe for further fundamental chemical research. The unique electronic properties conferred by the halogen substituents open up possibilities for exploring novel reactivity and applications.

Future research directions in this area could include:

Mechanistic Studies: Detailed mechanistic studies of reactions involving halogenated benzofuranones will provide a deeper understanding of their reactivity. This could involve computational studies to model reaction pathways and experimental studies to identify reaction intermediates.

Development of Novel Catalytic Systems: The design of new catalysts that can selectively functionalize halogenated benzofuranones will be a key area of research. This could include the development of catalysts for enantioselective transformations, which would be of great importance for the synthesis of biologically active compounds.

Materials Science Applications: The potential for halogenated benzofuranones to form ordered supramolecular assemblies makes them attractive candidates for applications in materials science. nih.gov Research could focus on the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), based on these compounds.

Medicinal Chemistry: The benzofuranone scaffold is a common motif in many biologically active natural products and synthetic drugs. chemistryviews.org The introduction of specific halogenation patterns, as in this compound, can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. Future research will likely focus on the synthesis and biological evaluation of a wide range of halogenated benzofuranone analogs to explore their potential as therapeutic agents.

The diverse research avenues for halogenated benzofuranones are highlighted in the following table:

Research AreaFocusPotential Impact
Mechanistic ChemistryUnderstanding reaction pathways and intermediates.Development of more efficient and selective synthetic methods.
CatalysisDesign of novel catalysts for selective functionalization.Access to new and complex molecular architectures.
Materials ScienceExploration of supramolecular assembly and electronic properties.Creation of new functional organic materials. nih.gov
Medicinal ChemistrySynthesis and biological evaluation of analogs.Discovery of new therapeutic agents. chemistryviews.org

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